N-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetyl]-N'-(3,4-dichlorophenyl)urea
Description
Properties
IUPAC Name |
2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-N-[(3,4-dichlorophenyl)carbamoyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3F3N3O3/c23-16-6-3-14(9-17(16)24)30-21(33)31-20(32)11-34-15-4-1-12(2-5-15)7-19-18(25)8-13(10-29-19)22(26,27)28/h1-6,8-10H,7,11H2,(H2,30,31,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMITZKEEMAGIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OCC(=O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetyl]-N’-(3,4-dichlorophenyl)urea typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetyl]-N’-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The presence of halogen atoms makes the compound susceptible to oxidation reactions.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
N-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetyl]-N’-(3,4-dichlorophenyl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetyl]-N’-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and functional groups enable it to bind to target proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Structural and Functional Analysis
The table below compares key structural features and applications of the target compound with related urea derivatives:
Key Observations:
- Halogenation : The target compound and chlorfluazuron share a 3-chloro-5-(trifluoromethyl)pyridine group, which enhances lipophilicity and resistance to metabolic degradation .
- Backbone Flexibility: Unlike chlorfluazuron’s rigid pyridinyloxy linkage, the target compound’s phenoxy acetyl chain may improve solubility and membrane permeability .
- Substituent Positioning : The 3,4-dichlorophenyl group in the target compound contrasts with the 3,5-dichloro-4-substituted phenyl groups in teflubenzuron and hexaflumuron. This positional difference could alter binding affinity to insect chitin synthases .
Research Findings and Hypotheses
Metabolic Stability:
- Fluorinated groups (e.g., trifluoromethyl in the target compound and hexaflumuron) are known to reduce oxidative metabolism, extending half-life in biological systems .
Target Specificity:
- Chlorfluazuron’s efficacy as an insect growth regulator is attributed to its pyridinyloxy group’s interaction with chitin synthase. The target compound’s pyridinylmethyl group may mimic this interaction but with altered steric effects .
- Simple urea derivatives like fluometuron lack aromatic complexity, resulting in broader herbicidal activity but lower insecticidal specificity .
Biological Activity
N-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetyl]-N'-(3,4-dichlorophenyl)urea is a synthetic compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure that includes a pyridine ring with trifluoromethyl substitution, which is known to enhance biological activity through various mechanisms.
Chemical Structure and Properties
- Chemical Formula : C15H12ClF3N2O2
- Molecular Weight : 344.71 g/mol
- IUPAC Name : this compound
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in disease pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structural motifs have demonstrated significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values often in the low micromolar range.
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | S. aureus | 5.08 ± 0.4 |
| Compound B | E. coli | 10.0 ± 1.0 |
| This compound | TBD | TBD |
Case Studies
-
Case Study 1: Antitubercular Activity
A study published in MDPI explored the antitubercular potential of structural analogs of this compound. The research indicated that certain substitutions on the phenyl ring significantly enhanced the inhibitory effects against Mycobacterium tuberculosis, suggesting that modifications similar to those in this compound could lead to promising antitubercular agents . -
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of related compounds, revealing that they exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer models. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Initial data suggest moderate absorption with a half-life conducive to once-daily dosing regimens; however, detailed studies are required to ascertain its safety profile and potential side effects.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, including ether formation (e.g., coupling of substituted pyridine and phenol derivatives) and isocyanate addition for urea bond formation . Key variables affecting yield include:
- Catalyst choice (e.g., phase-transfer catalysts for etherification).
- Temperature control during isocyanate coupling to avoid side reactions.
- Solvent polarity (e.g., acetonitrile or DMF for intermediate stabilization).
A comparative study of routes (e.g., stepwise vs. one-pot synthesis) is recommended, with purity assessed via HPLC (>98% purity threshold) and structural confirmation via FT-IR (urea C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR resolves aromatic protons (δ 6.8–8.2 ppm) and trifluoromethyl groups (δ -60 ppm in ¹⁹F NMR) .
- XRD : Critical for confirming crystalline phase identity, especially if polymorphs exist .
- HPLC-MS : Quantifies impurities (e.g., unreacted intermediates) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. What is the mechanism of action against biological targets, and how do structural modifications affect efficacy?
Methodological Answer: Based on structurally related urea derivatives, this compound may act as a tyrosine kinase inhibitor (pharmaceutical context) or herbicide (agricultural context) . To validate:
Q. How can computational models predict the compound’s interactions with biological targets or environmental behavior?
Methodological Answer:
- Docking Simulations : Use software like AutoDock to model binding to kinase domains or herbicide targets (e.g., acetolactate synthase) .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity or photostability .
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on pyridine) with bioactivity data .
Q. How do polymorphic forms impact physicochemical stability and bioavailability?
Methodological Answer:
- Thermal Analysis (DSC/TGA) : Identify polymorphs by melting points and decomposition profiles .
- Solubility Studies : Compare dissolution rates of crystalline vs. amorphous forms in biorelevant media (e.g., FaSSIF for pharmaceuticals) .
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) with HPLC tracking .
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
Methodological Answer:
- Standardized Assay Protocols : Control variables like cell line selection (e.g., HEK293 vs. HeLa for kinase assays) or herbicide application methods .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., impurity profiles) .
- Interlab Validation : Reproduce key studies with independent synthesis batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
